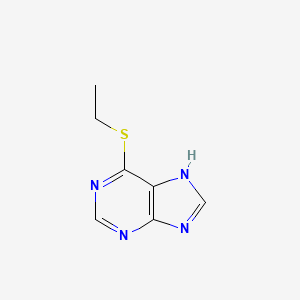

6-Ethylmercaptopurine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethylsulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJLAIOQORFEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202521 | |

| Record name | 6-Ethylthiopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-84-5 | |

| Record name | 6-Ethylmercaptopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylthiopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethylmercaptopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethylthiopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Ethylthio)purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(ETHYLTHIO)PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS3UBK0V8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 6-Ethylmercaptopurine in Cancer Cells

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the molecular mechanisms underpinning the anticancer activity of 6-Ethylmercaptopurine (6-EMP), a key member of the thiopurine class of antimetabolites. As a Senior Application Scientist, this document synthesizes established biochemical principles with practical, field-proven experimental insights to offer a comprehensive resource for professionals in oncology research and drug development.

Introduction: Situating this compound in Cancer Therapy

This compound (6-EMP) is a synthetic purine analogue that functions as an antimetabolite. It belongs to the thiopurine family of drugs, which includes the more widely known compounds 6-mercaptopurine (6-MP) and azathioprine.[1][2] These agents act as prodrugs that, once metabolically activated, disrupt nucleic acid synthesis and cellular function, exhibiting potent cytotoxic effects against rapidly proliferating cells, a hallmark of cancer.[3][4] While structurally similar to 6-MP, 6-EMP's ethylthio group subtly alters its pharmacological profile, influencing its interaction with metabolic enzymes and its ultimate mechanism of action. This guide dissects its journey from a prodrug to an active cytotoxic agent within the cancer cell.

The Metabolic Gauntlet: Activation and Inactivation Pathways

The efficacy and toxicity of 6-EMP are critically dependent on a complex interplay of competing anabolic (activation) and catabolic (inactivation) pathways. The balance between these pathways dictates the intracellular concentration of active metabolites and, consequently, the therapeutic outcome.

Anabolic Pathway: The Road to Cytotoxicity

The primary route of activation for thiopurines involves their conversion into fraudulent nucleotides.

-

Initial Conversion: The enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a central role in the purine salvage pathway.[5][6] It catalyzes the conversion of purine bases into their respective mononucleotides. In the canonical pathway for thiopurines like 6-MP, HGPRT converts the drug into thioinosine monophosphate (TIMP).[7][8] This is the first and rate-limiting step in the anabolic cascade.

-

Formation of Active Metabolites: TIMP is subsequently metabolized through a series of enzymatic steps into 6-thioguanine nucleotides (6-TGNs).[9] These 6-TGNs, which include thioguanosine monophosphate (TGMP), diphosphate (TGDP), and triphosphate (TGTP), are the principal active cytotoxic metabolites.[10]

Interestingly, some studies on specific cancer cell lines, such as HGPRT-deficient HL-60 promyelocytes, have shown that 6-EMP can inhibit growth through mechanisms that appear independent of the traditional HGPRT-mediated activation pathway.[11] This suggests that while the HGPRT-dependent route is dominant for most thiopurines, 6-EMP may possess alternative or additional mechanisms of action, warranting further investigation in different cancer contexts.

Catabolic Pathways: Detoxification and Inactivation

Two major enzymatic pathways are responsible for inactivating 6-EMP and its metabolites, reducing their availability for cytotoxic activation.

-

S-Methylation by TPMT: Thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-EMP, converting it into S-ethyl-6-methylmercaptopurine.[12][13] This methylated metabolite is pharmacologically inactive. The activity of TPMT is subject to significant genetic polymorphism in the human population, with some individuals having low or deficient TPMT activity.[2][14] These individuals are at a much higher risk of severe toxicity from standard doses of thiopurines because the drug is shunted preferentially down the anabolic pathway, leading to an accumulation of cytotoxic 6-TGNs.[13][14]

-

Oxidation by Xanthine Oxidase (XO): Xanthine oxidase, a key enzyme in purine degradation, metabolizes 6-EMP through oxidation to inactive metabolites like 6-thiouric acid.[1][15] This pathway is particularly important in the liver and intestine, contributing to the drug's first-pass metabolism.[15] Co-administration of an XO inhibitor like allopurinol can block this catabolic route, thereby increasing the bioavailability of 6-EMP and shunting it towards the activation pathway.[12][16] This interaction is clinically significant and requires careful dose adjustments to avoid toxicity.

The intricate balance of these metabolic pathways is visualized in the diagram below.

Mechanisms of Cellular Resistance to this compound

Cancer cells can develop resistance to 6-EMP through various adaptive mechanisms, which presents a significant clinical challenge. [17]

| Mechanism | Description | Consequence |

|---|---|---|

| HGPRT Deficiency | Reduced or absent activity of the HGPRT enzyme due to mutation or downregulation. [18][19] | Failure to convert 6-EMP into its active nucleotide metabolites, rendering the drug ineffective. [19] |

| Increased TPMT Activity | High inherent or acquired TPMT enzyme activity. | Rapid catabolism of 6-EMP into inactive methylated metabolites, preventing the accumulation of cytotoxic 6-TGNs. |

| Altered DNA Mismatch Repair (MMR) | Deficiency in MMR proteins (e.g., MSH2, MLH1). | The cell becomes tolerant to the DNA damage caused by 6-TGN incorporation, failing to trigger apoptosis. |

| Increased Drug Efflux | Overexpression of membrane transporters like P-glycoprotein (P-gp) that actively pump the drug out of the cell. | Reduced intracellular drug concentration, preventing it from reaching therapeutic levels. |

| Changes in Apoptotic Pathways | Mutations in key apoptotic genes (e.g., p53, Bcl-2 family) that make the cell resistant to death signals. | The cell survives despite significant DNA damage and metabolic stress. |

Understanding these resistance mechanisms is crucial for developing strategies to overcome them, such as combination therapies or the development of next-generation thiopurines.

Key Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of 6-EMP in a laboratory setting, a series of validated assays are required. These protocols are designed to be self-validating, where results from one assay inform and corroborate the findings of another.

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-EMP in a given cancer cell line.

-

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of 6-EMP (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.

-

MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.

-

Protocol: Cell Cycle Analysis via Flow Cytometry

-

Objective: To determine the effect of 6-EMP on cell cycle progression.

-

Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

-

Methodology:

-

Treatment: Treat cells with 6-EMP at a relevant concentration (e.g., 1x or 2x the IC50) for 24-48 hours.

-

Cell Harvest: Harvest the cells (including floating cells) and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase. An accumulation of cells in the S phase is the expected outcome for thiopurines. [3][20]

-

Protocol: Quantification of Intracellular Thiopurine Metabolites by LC-MS/MS

-

Objective: To directly measure the intracellular concentrations of active (6-TGNs) and inactive (e.g., methylmercaptopurine nucleotides) metabolites. * Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides highly sensitive and specific quantification of small molecules based on their mass-to-charge ratio. [21][22]* Methodology:

-

Sample Preparation:

-

Treat a known number of cells (e.g., 1x10^7) with 6-EMP.

-

Harvest and wash the cells thoroughly to remove extracellular drug.

-

Lyse the cells (e.g., via sonication or freeze-thaw cycles).

-

Perform a perchloric acid precipitation to remove proteins.

-

Neutralize the supernatant.

-

-

Hydrolysis (for 6-TGNs): The mixture of thio-nucleotides (mono-, di-, and tri-phosphates) is hydrolyzed using an acid or phosphatase to convert them all to the base form (6-thioguanine) for easier quantification. [23] 3. LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column (e.g., reverse-phase C18).

-

Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode on the mass spectrometer. Use stable isotope-labeled internal standards for accurate quantification.

-

-

Data Analysis: Calculate the concentration of each metabolite (e.g., in pmol per 10^8 cells) based on a standard curve. This data provides direct evidence of the metabolic phenotype of the cancer cells (i.e., whether they favor activation or inactivation).

-

Conclusion and Future Directions

This compound, like other thiopurines, is a complex prodrug whose anticancer activity is dictated by the intricate balance of its metabolic activation and inactivation. Its primary mechanisms of action—incorporation into DNA/RNA and inhibition of de novo purine synthesis—converge to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, the potential for HGPRT-independent actions and the ever-present challenge of drug resistance highlight the need for continued research.

Future investigations should focus on elucidating alternative activation pathways, identifying predictive biomarkers for patient response beyond TPMT genotyping (such as NUDT15 variants), and developing rational combination therapies that can overcome resistance mechanisms. By integrating detailed mechanistic studies with robust clinical validation, the therapeutic potential of 6-EMP and related compounds can be more fully realized in the ongoing fight against cancer.

References

-

Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

-

Thiopurine methyltransferase. Wikipedia. Available at: [Link]

-

This compound-mediated growth inhibition of HL-60 cells in vitro irrespective of purine salvage. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Azathioprine/6-mercaptopurine toxicity: The role of the TPMT gene. Annals of Gastroenterology. Available at: [Link]

-

De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic. YouTube. Available at: [Link]

-

Thiopurine Metabolites in Red Blood Cells | Test Fact Sheet. ARUP Consult. Available at: [Link]

-

Clinical pharmacogenomics of thiopurine S-methyltransferase. PubMed. Available at: [Link]

-

Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine. Available at: [Link]

-

Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. National Institutes of Health (NIH). Available at: [Link]

-

Thiopurine Metabolites. Laboratory Corporation of America. Available at: [Link]

-

De novo purine synthesis inhibition and antileukemic effects of mercaptopurine alone or in combination with methotrexate in vivo. Blood. Available at: [Link]

-

metabolism of hypoxanthine and 6-mercaptopurine by sensitive and resistant neoplasms. PubMed. Available at: [Link]

-

Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells. MDPI. Available at: [Link]

-

Hypoxanthine-guanine phosphoribosyl-transferase in childhood leukemia: relation with immunophenotype, in vitro drug resistance and clinical prognosis. PubMed. Available at: [Link]

-

Thiopurine S-methyltransferase deficiency. MedlinePlus Genetics. Available at: [Link]

-

A mechanism of resistance to 6-mercaptopurine: metabolism of hypoxanthine and 6-mercaptopurine by sensitive and resistant neoplasms. Semantic Scholar. Available at: [Link]

-

Thiopurine Metabolites in Red Blood Cells. ARUP Laboratories Test Directory. Available at: [Link]

-

Very important pharmacogene summary: thiopurine S-methyltransferase. Pharmacogenomics. Available at: [Link]

-

Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells. PubMed. Available at: [Link]

-

Enhanced Cytotoxic Activity of 6-Mercaptopurine-Loaded Solid Lipid Nanoparticles in Hepatic Cancer Treatment. PubMed. Available at: [Link]

-

6-mercaptopurine promotes energetic failure in proliferating T cells. Oncotarget. Available at: [Link]

-

In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase. Drug Metabolism and Disposition. Available at: [Link]

-

Purine de novo synthesis as the basis of synergism of methotrexate and 6-mercaptopurine in human malignant lymphoblasts of different lineages. PubMed. Available at: [Link]

-

Metabolism of 6-mercaptopurine in the erythrocytes, liver, and kidney of rats during multiple-dose regimens. PubMed. Available at: [Link]

-

Effects of 6-Mercaptopurine and its Derivatives on Human Hepatocellular Carcinoma and Mammary Adenocarcinoma Cell Lines. Science Alert. Available at: [Link]

-

In Vitro Metabolism of 6-mercaptopurine by Human Liver Cytosol. PubMed. Available at: [Link]

-

Inhibition of De Novo Purine Biosynthesis and Interconversion by 6-Methylpurine in Escherichia coli. Journal of Bacteriology. Available at: [Link]

-

Studies on the Mechanism of Action of 6-Mercaptopurine in Sensitive and Resistant L1210 Leukemia In vitro. AACR Journals. Available at: [Link]

-

INHIBITION BY 6-MERCAPTOPURINE OF PURINE PHOSPHORIBOSYLTRANSFERASES FROM EHRLICH ASCITES-TUMOUR CELLS THAT ARE RESISTANT TO THE DRUG. PubMed. Available at: [Link]

-

Hypoxanthine-guanine phosphoribosyltransferase. Wikipedia. Available at: [Link]

-

A Pilot Study of Allopurinol As A Modifier of 6-MP Metabolism in Pediatric ALL. ClinicalTrials.gov. Available at: [Link]

-

mercaptopurine: Topics by Science.gov. Science.gov. Available at: [Link]

-

Mercaptopurine. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Hypoxanthine-guanine phosphoribosyl transferase regulates early developmental programming of dopamine neurons: implications for Lesch-Nyhan disease pathogenesis. Human Molecular Genetics. Available at: [Link]

-

On the mechanism of action of 6-mercaptopurine. ResearchGate. Available at: [Link]

-

Studies on the mechanism of action of 6-mercaptopurine in sensitive and resistant l1210 leukemia in vitro. SciSpace. Available at: [Link]

-

Partial hypoxanthine-Guanine phosphoribosyltransferase deficiency as the unsuspected cause of renal disease spanning three generations: a cautionary tale. PubMed. Available at: [Link]

-

Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome. Orphanet Journal of Rare Diseases. Available at: [Link]

-

Mechanisms and insights into drug resistance in cancer. Frontiers in Pharmacology. Available at: [Link]

-

Reasons or Mechanisms for Drug Resistance In Cancer Treatment. YouTube. Available at: [Link]

Sources

- 1. annalsgastro.gr [annalsgastro.gr]

- 2. Thiopurine S-methyltransferase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 6. Hypoxanthine-guanine phosphoribosyl transferase regulates early developmental programming of dopamine neurons: implications for Lesch-Nyhan disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro metabolism of 6-mercaptopurine by human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Metabolism of 6-mercaptopurine in the erythrocytes, liver, and kidney of rats during multiple-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. This compound-mediated growth inhibition of HL-60 cells in vitro irrespective of purine salvage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]

- 13. Clinical pharmacogenomics of thiopurine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Very important pharmacogene summary: thiopurine S-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]

- 18. Hypoxanthine-guanine phosphoribosyl-transferase in childhood leukemia: relation with immunophenotype, in vitro drug resistance and clinical prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] A mechanism of resistance to 6-mercaptopurine: metabolism of hypoxanthine and 6-mercaptopurine by sensitive and resistant neoplasms. | Semantic Scholar [semanticscholar.org]

- 20. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method [annlabmed.org]

- 22. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

An In-depth Technical Guide to the Biological Activity of 6-Ethylmercaptopurine

Audience: Researchers, scientists, and drug development professionals.

Abstract: 6-Ethylmercaptopurine (6-EMP), a derivative of the well-established antimetabolite 6-mercaptopurine (6-MP), exhibits unique biological activities that distinguish it from its parent compound. This guide provides a comprehensive analysis of 6-EMP's mechanism of action, its effects on cell proliferation and differentiation, and the experimental methodologies required for its study. We delve into its distinct, purine salvage-independent pathway of cytotoxicity and explore its potential as a differentiating agent in cancer therapy. This document serves as a technical resource for researchers investigating novel purine analogs and their therapeutic applications.

Introduction and Scientific Context

6-Mercaptopurine (6-MP) is a cornerstone therapeutic agent used for decades in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel disease.[1] Its mechanism relies on intracellular conversion into active thioguanine nucleotides (TGNs), which subsequently disrupt de novo purine synthesis and incorporate into DNA and RNA, leading to cytotoxicity.[2][3] This activation is critically dependent on the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2]

This compound (6-EMP), a nucleoside analog and S-substituted derivative of 6-MP, has emerged as a compound of significant research interest.[4] Initial investigations revealed that its biological activity profile deviates substantially from that of 6-MP. Most notably, 6-EMP demonstrates efficacy in cell lines that are resistant to 6-MP due to a deficiency in the HGPRT enzyme.[5][6] This key finding suggests a novel mechanism of action, independent of the canonical HGPRT-mediated activation pathway, opening new avenues for overcoming clinical resistance to thiopurine drugs. This guide will elucidate the current understanding of this unique mechanism.

Delineating the Mechanism of Action: A Departure from Convention

The primary distinction of 6-EMP lies in its ability to inhibit cell growth irrespective of the purine salvage pathway. This has been demonstrated conclusively in studies using human promyelocytic leukemia (HL-60) cells and their HGPRT-deficient subclones.

Independence from HGPRT-Mediated Activation

Unlike 6-MP, the cytotoxic and growth-inhibitory effects of 6-EMP do not require activation by HGPRT or adenine phosphoribosyltransferase (APRT).[5] Experimental evidence supporting this includes:

-

Equivalent Growth Inhibition: 6-EMP inhibits the growth of both wild-type and HGPRT-deficient HL-60 cells with similar efficacy.[5][6]

-

No Nucleotide Conversion: High-performance liquid chromatography (HPLC) analysis of nucleotide pools from 6-EMP-treated cells shows no formation of new nucleotide metabolites, which would be expected if the drug were activated via phosphoribosylation.[5]

-

Lack of Rescue: The growth inhibition caused by 6-EMP is not prevented by the addition of purine bases like hypoxanthine or adenine, which would typically rescue cells from antimetabolites that function via the salvage pathway.[5]

This evidence strongly indicates that 6-EMP does not act as a classical purine antimetabolite, prompting investigation into alternative molecular targets.

Induction of Terminal Differentiation

A significant biological effect of 6-EMP is the induction of terminal differentiation in leukemia cells.[5][6] In the HL-60 cell model, treatment with 6-EMP leads to morphological changes and increased non-specific esterase activity, which are characteristic markers of differentiation along the monocytic pathway.[6] However, this process is atypical, as it does not involve the induction of early monocytic markers such as c-fos or the stabilization of c-fms mRNA.[6] This suggests that 6-EMP engages a specific subset of the differentiation program.

Modulation of Oncogenic Gene Expression

The c-myc proto-oncogene is a critical regulator of cell proliferation and is often amplified in leukemia cells like HL-60. The effect of 6-EMP on c-myc expression is complex and appears to be cell-type dependent.

-

In wild-type HL-60 cells , 6-EMP causes a transient down-regulation of c-myc mRNA.[6]

-

In HGPRT-deficient HL-60 cells , 6-EMP has no effect on c-myc mRNA expression.[6]

Intriguingly, despite this differential effect on a key oncogene, both cell lines still undergo terminal differentiation upon treatment.[6] This suggests that while c-myc modulation may contribute to the drug's activity in wild-type cells, it is not the essential mechanism for inducing differentiation, pointing towards a more complex, multi-faceted mode of action.

The postulated mechanism, highlighting its HGPRT-independence, is visualized below.

Comparative Overview: 6-EMP vs. 6-MP

To provide clarity for drug development professionals, the distinct mechanistic features of 6-EMP are summarized in comparison to its parent compound, 6-mercaptopurine.

| Feature | 6-Mercaptopurine (6-MP) | This compound (6-EMP) |

| Primary Activation Enzyme | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[2] | Independent of HGPRT and APRT[5][6] |

| Active Metabolites | Thioinosine monophosphate (TIMP), Thioguanine nucleotides (TGNs)[7] | No active nucleotide metabolites identified[5] |

| Mechanism of Cytotoxicity | Inhibition of de novo purine synthesis; DNA/RNA incorporation[2][3][8] | Undetermined, but distinct from purine antagonism[5] |

| Activity in HGPRT-deficient cells | Low to no activity (resistance mechanism)[9] | Fully active, inhibits growth and induces differentiation[5][6] |

| Effect on c-myc mRNA | Not a primary reported mechanism | Down-regulates in wild-type cells; no effect in HGPRT-deficient cells[6] |

| Primary Biological Outcome | Cytotoxicity, Immunosuppression[10][3] | Growth Inhibition, Terminal Differentiation[5][6] |

Experimental Protocols for In Vitro Evaluation

The following section provides detailed, self-validating methodologies for researchers to characterize the biological activity of 6-EMP. The causality behind experimental choices is emphasized to ensure robust and reproducible data generation.

Experimental Workflow Overview

The logical flow for investigating 6-EMP involves parallel assays to simultaneously assess its impact on cell viability, differentiation status, and specific molecular targets.

Protocol: Cell Growth and Viability Assay

-

Objective: To quantify the dose-dependent effect of 6-EMP on the proliferation and viability of cancer cell lines.

-

Rationale: This is the foundational assay to establish the compound's potency (e.g., IC50). Using both wild-type and HGPRT-deficient cells is critical to validate the salvage-independent mechanism. ATP-based assays (e.g., CellTiter-Glo®) are highly sensitive as they measure metabolic activity, a key indicator of cell health.[11]

-

Methodology:

-

Cell Seeding: Seed HL-60 wild-type and HGPRT-deficient cells in parallel into 96-well opaque plates at a density of 5,000-10,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Compound Preparation: Prepare a 2X stock concentration series of 6-EMP in culture medium, ranging from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO diluted in medium).

-

Treatment: Add 100 µL of the 2X compound dilutions to the respective wells to achieve a 1X final concentration.

-

Incubation: Incubate plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

ATP Measurement: Equilibrate the plate to room temperature for 30 minutes. Add an ATP-based luminescence reagent (e.g., CellTiter-Glo®) according to the manufacturer's protocol.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the luminescence signal of treated wells to the vehicle control. Plot the normalized values against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

-

Protocol: Assessment of Monocytic Differentiation

-

Objective: To determine if 6-EMP induces functional and morphological differentiation.

-

Rationale: Assessing both morphology (cell appearance) and a functional enzymatic marker (non-specific esterase) provides a two-pronged, self-validating system to confirm a specific differentiation lineage.[6]

-

Methodology:

-

Treatment: Culture HL-60 cells in 6-well plates and treat with 6-EMP at a concentration close to its IC50 value for 72-96 hours. Use an untreated control and a positive control (e.g., Phorbol 12-myristate 13-acetate, TPA, for monocytic differentiation).

-

Morphological Assessment:

-

Harvest cells and prepare cytospin slides.

-

Stain slides with Wright-Giemsa stain.

-

Examine under a light microscope, counting at least 200 cells per slide. Score cells based on morphological criteria for differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, indented nucleus, cytoplasmic granulation).

-

-

Functional Assessment (Non-Specific Esterase Staining):

-

Use a commercially available non-specific esterase (NSE) cytochemical staining kit.

-

Prepare cytospin slides as above.

-

Follow the manufacturer's protocol for staining. NSE-positive cells (monocytes/macrophages) will show a distinct reddish-brown cytoplasmic precipitate.

-

Count the percentage of NSE-positive cells.

-

-

Future Research Directions and Conclusion

The biological activity of this compound presents a compelling departure from classical thiopurine pharmacology. Its ability to function independently of HGPRT makes it a valuable tool for studying non-canonical cell death and differentiation pathways and suggests a potential strategy for treating tumors that have developed resistance to 6-MP.

Future research should focus on:

-

Target Deconvolution: Identifying the direct molecular target(s) of 6-EMP is the most critical next step. Affinity chromatography, proteomics, and genetic screening approaches could be employed.

-

Pathway Analysis: Elucidating the downstream signaling cascades that lead to differentiation and growth arrest.

-

In Vivo Efficacy: Evaluating the anti-leukemic activity of 6-EMP in animal models, particularly in models of relapsed/refractory leukemia with acquired 6-MP resistance.

References

- Purine Synthesis | Pathway, Regulation & Clinical Aspects | Medical Biochemistry | MBBS. (2025). YouTube.

-

Ishiguro, K., & Sartorelli, A. C. (1985). This compound-mediated growth inhibition of HL-60 cells in vitro irrespective of purine salvage. Cancer Research, 45(11 Pt 1), 5537-5541. Retrieved from [Link]

-

Garg, V., & Singh, S. (2014). In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase. Drug Metabolism and Disposition, 42(1), 110-117. Retrieved from [Link]

-

Patel, A. A., & Swaminath, A. (2023). Mercaptopurine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

- Unknown. (2025). Comparative in vitro studies on different 6-mercaptopurine formulations for use in children. Request PDF.

- Hashim, N. S., & Farhan, M. S. (2025). Synthesis, Characterization, and Preliminary Evaluation of Biological Activity of 6-Mercaptopurine Heterocyclic Derivatives. Iraqi Journal of Pharmaceutical Sciences, 34(2), 197-205.

-

Hawwa, A. F., Millership, J. S., Collier, P. S., & McElnay, J. C. (2008). Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia. British Journal of Clinical Pharmacology, 66(6), 826-837. Retrieved from [Link]

-

Brockman, R. W. (1960). A mechanism of resistance to 6-mercaptopurine: metabolism of hypoxanthine and 6-mercaptopurine by sensitive and resistant neoplasms. Cancer Research, 20, 643-653. Retrieved from [Link]

-

French, B. T., Patrick, D. E., Grever, M. R., & Trewyn, R. W. (1990). Differential effect of this compound on c-myc expression in wild-type and HGPRT-deficient HL-60 cells. Cancer Chemotherapy and Pharmacology, 27(3), 171-177. Retrieved from [Link]

-

Cuffari, C., Théorêt, Y., & Seidman, E. G. (2000). Pharmacokinetics of 6-mercaptopurine in Patients With Inflammatory Bowel Disease: Implications for Therapy. Clinical Pharmacology & Therapeutics, 67(4), 433-441. Retrieved from [Link]

- Nielsen, O. H., Vainer, B., Rask-Madsen, J. (2001). The treatment of inflammatory bowel disease with 6-mercaptopurine or azathioprine. Alimentary Pharmacology & Therapeutics, 15(11), 1699-1708.

-

Tsurusawa, M., Ito, M., Zhnag, L., et al. (1999). Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide. Journal of Experimental & Clinical Cancer Research, 18(3), 417-424. Retrieved from [Link]

-

Unknown. (n.d.). Mercaptopurine Interactions. Drugs.com. Retrieved from [Link]

-

ChalV, V., & Jelinek, J. (2025). Pharmacokinetics of elimination of 6-mercaptopurine in the urine of children with acute lymphoblastic leukemia. ResearchGate. Retrieved from [Link]

-

Hons, B., Krawczuk-Rybak, M., et al. (2014). Assessment of mercaptopurine (6MP) metabolites and 6MP metabolic key-enzymes in childhood acute lymphoblastic leukemia. Nucleosides, Nucleotides & Nucleic Acids, 33(4-6), 422-433. Retrieved from [Link]

-

Bostrom, B., & Erdmann, G. (2000). Pharmacokinetics and metabolism of thiopurines in children with acute lymphoblastic leukemia receiving 6-thioguanine versus 6-mercaptopurine. Cancer, 88(5), 1199-1206. Retrieved from [Link]

-

Oliveira, B. M., Romanha, A. J., et al. (2006). Schematic representation of the metabolism of 6-mercaptopurine. ResearchGate. Retrieved from [Link]

-

Bökkerink, J. P., De Abreu, R. A., et al. (1993). Purine de novo synthesis as the basis of synergism of methotrexate and 6-mercaptopurine in human malignant lymphoblasts of different lineages. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1181(2), 161-166. Retrieved from [Link]

-

de Boer, N. K., van Bodegraven, A. A., et al. (2000). Interaction of 6-mercaptopurine and Azathioprine With 5-aminosalicylic Acid Agents. Gastroenterology, 119(1), 276. Retrieved from [Link]

-

Kulkarni, A. S., Aloorkar, N. H., et al. (2017). Development and evaluation of 6-mercaptopurine and metoclopramide polypill formulation for oral administration: In-vitro and ex vivo studies. Advanced Pharmaceutical Bulletin, 7(1), 115-123. Retrieved from [Link]

-

Cuffari, C., Théorêt, Y., & Seidman, E. G. (1996). 6-Mercaptopurine Metabolism in Crohn's Disease: Correlation With Efficacy and Toxicity. Gut, 39(3), 401-406. Retrieved from [Link]

-

Harenberg, J., Giese, C., et al. (1999). Azathioprine and 6-mercaptopurine alter the nucleotide balance in endothelial cells. Thrombosis Research, 93(4), 185-192. Retrieved from [Link]

-

Shuman, D. A., Bloch, A., et al. (1969). Synthesis and biological activity of certain 8-mercaptopurine and 6-mercaptopyrimidine S-nucleosides. Journal of Medicinal Chemistry, 12(4), 653-657. Retrieved from [Link]

-

G-L, C., & A-L, C. (2001). Metabolism of 6-mercaptopurine in the erythrocytes, liver, and kidney of rats during multiple-dose regimens. Cancer Chemotherapy and Pharmacology, 47(4), 283-290. Retrieved from [Link]

-

Miron, T., Arditti, F., et al. (2009). Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1111-1117. Retrieved from [Link]

-

Lewis, A. S., & T-P, A. (1975). Studies on the mechanism of action of 6-mercaptopurine. Interaction with copper and xanthine oxidase. Biochemical Pharmacology, 24(8), 809-813. Retrieved from [Link]

-

Miron, T., Arditti, F., et al. (2025). Novel derivatives of 6-mercaptopurine: Synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. ResearchGate. Retrieved from [Link]

-

Unknown. (n.d.). Mercaptopurine and Alcohol/Food Interactions. Drugs.com. Retrieved from [Link]

-

Hashim, N. S., & Farhan, M. S. (2025). View of Synthesis, Characterization, and Preliminary Evaluation of Biological Activity of 6-Mercaptopurine Heterocyclic Derivatives. Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

U.S. National Library of Medicine. (2023). Mercaptopurine. MedlinePlus. Retrieved from [Link]

-

Page, A. R., & Condie, R. M. (1965). Studies on the anti-inflammatory action of 6-mercaptopurine. Blood, 25, 175-186. Retrieved from [Link]

-

Breijyeh, Z., Jubeh, B., & Karaman, R. (2020). Mechanisms of Multidrug Antimicrobial Resistance in Gram-Negative ESKAPE Pathogens. MDPI. Retrieved from [Link]

-

Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity testing: measuring viable cells, dead cells, and detecting mechanism of cell death. Methods in Molecular Biology, 284, 33-47. Retrieved from [Link]

-

Johannessen, S. I., & Landmark, C. J. (2010). Clinically relevant drug interactions with antiepileptic drugs. Epilepsy Research, 88(1), 1-14. Retrieved from [Link]

-

Lowy, F. D. (2023). Unmasking MRSA's Armor: Molecular Mechanisms of Resistance and Pioneering Therapeutic Countermeasures. MDPI. Retrieved from [Link]

-

Unknown. (n.d.). Iomervu Interactions Checker. Drugs.com. Retrieved from [Link]

Sources

- 1. Mercaptopurine: MedlinePlus Drug Information [medlineplus.gov]

- 2. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 3. apexbt.com [apexbt.com]

- 4. scbt.com [scbt.com]

- 5. This compound-mediated growth inhibition of HL-60 cells in vitro irrespective of purine salvage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effect of this compound on c-myc expression in wild-type and HGPRT-deficient HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. A mechanism of resistance to 6-mercaptopurine: metabolism of hypoxanthine and 6-mercaptopurine by sensitive and resistant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytotoxicity testing: measuring viable cells, dead cells, and detecting mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Ethylmercaptopurine as a Thiopurine Analogue

This guide provides a comprehensive technical overview of 6-Ethylmercaptopurine (6-EMP), a key thiopurine analogue. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical nature, mechanism of action, metabolic pathways, and therapeutic potential.

Introduction to this compound and the Thiopurine Class

Thiopurine analogues are a cornerstone in the treatment of various neoplastic and autoimmune diseases.[1][2][3] This class of drugs, which includes well-known agents like 6-mercaptopurine (6-MP) and azathioprine (AZA), function as antimetabolites, interfering with nucleic acid synthesis.[1] this compound (6-EMP), also known as 6-ethylthiopurine, is a purine analogue that has been investigated for its cytotoxic and immunosuppressive properties.[4][5] Its structural similarity to endogenous purines allows it to be incorporated into cellular metabolic pathways, ultimately leading to therapeutic effects.[6]

Chemical Properties and Synthesis

Chemical Structure: this compound is characterized by a purine ring system with an ethylthio group attached at the 6th position.

-

IUPAC Name: 6-(Ethylsulfanyl)-7H-purine

-

Chemical Formula: C₇H₈N₄S[5]

-

Molecular Weight: 180.23 g/mol [5]

-

CAS Number: 5417-84-5[5]

Synthesis: The synthesis of 6-EMP typically involves the reaction of 6-mercaptopurine with an ethylating agent, such as bromoethane.[7] This straightforward synthetic route allows for the production of 6-EMP for research and potential therapeutic applications. A general synthetic scheme is outlined below.

Caption: Synthesis of this compound from 6-Mercaptopurine.

Mechanism of Action

The primary mechanism of action of thiopurines involves their conversion to active metabolites that disrupt DNA and RNA synthesis.[2] While the parent compound 6-MP requires intracellular activation to cytotoxic thioguanine nucleotides (TGNs), studies on 6-EMP suggest a potentially different or additional mechanism.[8]

Research has shown that 6-EMP can inhibit the growth of human promyelocytic leukemia (HL-60) cells, including those deficient in the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4][9] This is significant because HGPRT is a key enzyme in the activation of 6-MP.[10][11] The growth-inhibitory effects of 6-EMP in HGPRT-deficient cells suggest a mechanism of action that is independent of the conventional activation pathway for other thiopurines.[4] Furthermore, studies have indicated that 6-EMP's activity does not seem to involve inhibition of IMP dehydrogenase or significant alteration of guanine nucleotide pools.[4]

Some evidence suggests that 6-EMP may induce terminal differentiation in leukemia cells, a desirable outcome in cancer therapy.[4][9] The precise molecular targets and signaling pathways affected by 6-EMP are still under investigation, but its ability to act independently of HGPRT makes it an interesting candidate for further study, particularly in cancers that have developed resistance to traditional thiopurines.

Metabolism and Pharmacokinetics

The metabolism of thiopurines is complex, involving competing anabolic and catabolic pathways that are influenced by several enzymes.[6][12] The key enzymes in 6-MP metabolism are thiopurine S-methyltransferase (TPMT), xanthine oxidase (XO), and HGPRT.[6][8][10]

-

TPMT methylates 6-MP to 6-methylmercaptopurine (6-MMP), an inactive metabolite that can be associated with hepatotoxicity at high levels.[13][14]

-

XO oxidizes 6-MP to 6-thiouric acid (6-TUA), an inactive metabolite.[6][10]

-

HGPRT converts 6-MP into thioinosine monophosphate (TIMP), the first step in the anabolic pathway leading to the formation of active TGNs.[10]

The ethyl group in 6-EMP likely alters its interaction with these metabolizing enzymes compared to 6-MP. While specific pharmacokinetic data for 6-EMP is limited in publicly available literature, the principles of thiopurine metabolism provide a framework for understanding its likely fate in the body. The ethyl substitution may affect its susceptibility to methylation by TPMT and oxidation by XO, potentially altering its bioavailability and toxicity profile.

Caption: Generalized Metabolic Pathways of 6-Mercaptopurine.

Therapeutic Applications and Preclinical Research

While 6-MP is a well-established drug for acute lymphoblastic leukemia (ALL) and inflammatory bowel disease, the clinical development of 6-EMP has been less extensive.[1][15][16][17] However, preclinical studies have highlighted its potential.

Antineoplastic Activity:

-

Leukemia: In vitro studies have demonstrated the ability of 6-EMP to inhibit the growth of leukemia cell lines.[4][9] Its activity in HGPRT-deficient cells is particularly noteworthy, suggesting it could be effective in cases of acquired resistance to 6-MP.[4]

Immunosuppressive and Anti-inflammatory Properties:

-

Thiopurines, in general, possess immunosuppressive and anti-inflammatory effects.[18][19] While specific studies on 6-EMP in this context are not as prevalent, its structural similarity to 6-MP suggests it may also modulate immune responses.

Quantitative Data from Preclinical Studies:

| Cell Line | Drug | IC50 (Concentration for 50% Inhibition) | Key Finding | Reference |

| HL-60 (wild-type) | 6-EMP | Not explicitly stated, but growth inhibition observed. | Growth inhibition and induction of terminal differentiation. | [4] |

| HL-60 (HGPRT-deficient) | 6-EMP | Not explicitly stated, but growth inhibition observed. | Growth inhibition independent of HGPRT, suggesting a different mechanism than 6-MP. | [4] |

| HeLa | 6-TG | 28.79 μM | Dose-dependent cytotoxicity. | [20] |

Note: Specific IC50 values for 6-EMP were not provided in the cited abstracts. The table reflects the observed biological activity.

Experimental Protocols: In Vitro Cytotoxicity Assay

To evaluate the cytotoxic potential of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.[20] This protocol provides a framework for assessing the dose-dependent effects of the compound on cancer cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., HL-60).

Materials:

-

This compound (6-EMP)

-

Cancer cell line (e.g., HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

-

-

Drug Treatment:

-

Prepare a stock solution of 6-EMP in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to create a series of concentrations.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of 6-EMP. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software program.[20]

-

Caption: Workflow for an In Vitro Cytotoxicity Assay.

Conclusion and Future Directions

This compound represents an intriguing thiopurine analogue with a distinct potential mechanism of action compared to its more widely studied predecessor, 6-mercaptopurine. Its ability to exert cytotoxic effects in cells lacking key enzymes for traditional thiopurine activation warrants further investigation. Future research should focus on elucidating the specific molecular targets of 6-EMP, comprehensively characterizing its pharmacokinetic and pharmacodynamic profiles, and exploring its efficacy in preclinical models of cancers resistant to standard thiopurine therapies. A deeper understanding of its metabolic fate and interaction with key enzymes will be crucial for optimizing its therapeutic index and paving the way for potential clinical applications.

References

-

This compound-mediated growth inhibition of HL-60 cells in vitro irrespective of purine salvage. (1988). PubMed. Retrieved from [Link]

-

Intrathecal 6-Mercaptopurine: Preclinical Pharmacology, Phase I/II Trial, and Pharmacokinetic Study. (1991). Mayo Clinic. Retrieved from [Link]

-

Differential effect of this compound on c-myc expression in wild-type and HGPRT-deficient HL-60 cells. (1990). PubMed. Retrieved from [Link]

-

Detailed 6-mercaptopurine metabolic pathways presenting the enzymes... (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of Azathioprine-Induced Cytotoxicity in an In Vitro Rat Hepatocyte System. (2014). NIH. Retrieved from [Link]

-

SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY. (2019). YouTube. Retrieved from [Link]

-

Metabolism of 6-Mercaptopurine by Resistant Escherichia Coli Cells. (1966). PubMed. Retrieved from [Link]

-

6-Mercaptopurine reduces cytokine and Muc5ac expression involving inhibition of NFκB activation in airway epithelial cells. (2015). PMC - NIH. Retrieved from [Link]

-

Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia. (2011). NIH. Retrieved from [Link]

-

In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase. (2014). PMC - NIH. Retrieved from [Link]

-

Pharmacokinetics of tablet and liquid formulations of oral 6-mercaptopurine in children with acute lymphoblastic leukemia. (2020). PubMed. Retrieved from [Link]

-

The metabolism of 6-mercaptopurine. (n.d.). ResearchGate. Retrieved from [Link]

-

Results of a phase II clinical trial of 6-mercaptopurine (6MP) and methotrexate in patients with BRCA-defective tumours. (2019). PMC - PubMed Central. Retrieved from [Link]

-

Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. (2021). NIH. Retrieved from [Link]

-

Pharmacokinetics of elimination of 6-mercaptopurine in the urine of children with acute lymphoblastic leukemia. (1982). ResearchGate. Retrieved from [Link]

-

Assessment of mercaptopurine (6MP) metabolites and 6MP metabolic key-enzymes in childhood acute lymphoblastic leukemia. (2014). PubMed. Retrieved from [Link]

-

CLINICAL STUDIES ON 6‐MERCAPTOPURINE. (1954). Semantic Scholar. Retrieved from [Link]

-

Intrathecal 6-mercaptopurine: preclinical pharmacology, phase I/II trial, and pharmacokinetic study. (1991). PubMed. Retrieved from [Link]

-

Pharmacokinetics and distribution of 6-mercaptopurine administered intravenously in children with lymphoblastic leukaemia. (1997). PubMed. Retrieved from [Link]

-

In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide. (n.d.). Scribd. Retrieved from [Link]

-

Studies on the mechanism of action of 6-mercaptopurine. Interaction with copper and xanthine oxidase. (1976). PMC - NIH. Retrieved from [Link]

-

Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. (2009). PubMed. Retrieved from [Link]

-

Cytotoxicity of Thiopurine Drugs in Patients with Inflammatory Bowel Disease. (2022). PMC - NIH. Retrieved from [Link]

-

Evaluation of cytotoxicity potential of 6-thioguanine on Hela cancer cell line. (2021). The Pharma Innovation Journal. Retrieved from [Link]

-

Evaluation of azathioprine-induced cytotoxicity in an in vitro rat hepatocyte system. (2014). SciSpace. Retrieved from [Link]

-

Clinical studies on 6-mercaptopurine. (1954). PubMed. Retrieved from [Link]

-

Studies on the anti-inflammatory action of 6-mercaptopurine. (1969). PubMed. Retrieved from [Link]

-

Mercaptopurine. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

SYNTHESIS OF A 6-MERCAPTOPURINE N-OXIDE. (1963). PubMed. Retrieved from [Link]

-

Assay of azathioprine, 6-mercaptopurine and a novel thiopurine metabolite in human plasma. (1979). PubMed. Retrieved from [Link]

-

Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review. (2024). MDPI. Retrieved from [Link]

-

Thiopurine drugs azathioprine and 6-mercaptopurine inhibit Mycobacterium paratuberculosis growth in vitro. (2008). PubMed. Retrieved from [Link]

-

Azathioprine and 6-mercaptopurine pharmacogenetics and metabolite monitoring in inflammatory bowel disease. (2004). PubMed. Retrieved from [Link]

-

Choice of azathioprine or 6-mercaptopurine dose based on thiopurine methyltransferase (TPMT) activity to avoid myelosuppression. A prospective study. (2001). PubMed. Retrieved from [Link]

Sources

- 1. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review | MDPI [mdpi.com]

- 3. Azathioprine and 6-mercaptopurine pharmacogenetics and metabolite monitoring in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-mediated growth inhibition of HL-60 cells in vitro irrespective of purine salvage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential effect of this compound on c-myc expression in wild-type and HGPRT-deficient HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of mercaptopurine (6MP) metabolites and 6MP metabolic key-enzymes in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Azathioprine-Induced Cytotoxicity in an In Vitro Rat Hepatocyte System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. CLINICAL STUDIES ON 6‐MERCAPTOPURINE | Semantic Scholar [semanticscholar.org]

- 17. Clinical studies on 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies on the anti-inflammatory action of 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thiopurine drugs azathioprine and 6-mercaptopurine inhibit Mycobacterium paratuberculosis growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. thepharmajournal.com [thepharmajournal.com]

Introduction: The Thiopurine Class and the Central Role of Metabolic Activation

An In-depth Technical Guide to the Effects of 6-Ethylmercaptopurine on DNA and RNA Synthesis

This compound belongs to the thiopurine class of drugs, which are purine antimetabolites integral to the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1][2] These agents are prodrugs, meaning they are administered in an inactive form and require intracellular metabolic conversion to exert their cytotoxic and immunosuppressive effects.[2][3][4][5][6][7][8][9] The foundational compound of this class, 6-mercaptopurine (6-MP), provides the archetypal framework for understanding the mechanism of its derivatives. The primary active metabolites are the 6-thioguanine nucleotides (6-TGNs).[8][9] This guide elucidates the complex, dual-pronged mechanism by which these metabolites disrupt cellular proliferation through the inhibition of DNA and RNA synthesis, providing a technical framework for researchers and drug development professionals.

Section 1: The Thiopurine Metabolic Machinery: A Pathway of Activation and Diversion

The therapeutic efficacy and toxicity of this compound are dictated by a complex and competing network of enzymatic pathways. Cellular uptake is mediated by nucleoside transporters, including members of the SLC28 and SLC29 families.[10][11] Once inside the cell, the metabolic journey begins.

The central activation pathway is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts thiopurines into thioinosine monophosphate (TIMP).[7][12] TIMP is a critical intermediate that can be further phosphorylated to di- and tri-phosphate forms and ultimately converted to the therapeutically active 6-thioguanine nucleotides (6-TGNs).[13][14]

Simultaneously, two other enzymatic pathways compete for the parent drug and its metabolites. Xanthine oxidase (XO) catabolizes the drug to inactive thiouric acid.[15] More critically, the enzyme thiopurine S-methyltransferase (TPMT) methylates 6-mercaptopurine and its nucleotide metabolites, such as TIMP, to form 6-methylmercaptopurine (6-MMP) and 6-methylthioinosine monophosphate (MeTIMP), respectively.[6][16] While historically considered an inactivation pathway, the methylated metabolites have their own distinct biological activity, primarily the inhibition of de novo purine synthesis.[12][16] The ethyl group in this compound is also a substrate for this enzymatic activity. The genetic polymorphism in TPMT is a major determinant of patient-specific metabolism, influencing the balance between cytotoxic 6-TGNs and MeTIMPs, thereby affecting both therapeutic outcomes and toxicity profiles.[16][17]

Section 2: Dual-Pronged Inhibition of Nucleic Acid Synthesis

The cytotoxic effects of this compound are primarily driven by its active metabolites, which interfere with nucleic acid synthesis through two distinct but synergistic mechanisms.

Part A: Depletion of the Building Blocks - Inhibition of De Novo Purine Synthesis

The methylated metabolites, particularly 6-methylthioinosine monophosphate (MeTIMP) and its ethylated counterpart, are potent non-competitive inhibitors of phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase).[12][16] This enzyme catalyzes the first committed step of the de novo purine biosynthesis pathway.[7][12] By blocking this crucial enzyme, the thiopurine metabolites effectively shut down the cell's ability to produce its own purine nucleotides (adenosine and guanosine).[7][18] This leads to a depletion of the intracellular nucleotide pools required for the synthesis of both DNA and RNA, thereby halting cellular proliferation.[18] Lymphocytes are particularly sensitive to this mechanism as they rely more heavily on the de novo pathway compared to the salvage pathway for purine synthesis.[18]

Part B: Corruption of the Code - Incorporation into DNA and RNA

The second arm of the cytotoxic effect involves the 6-thioguanine nucleotides (6-TGNs).[8] These metabolites, being structural analogs of the natural purine nucleotides guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), are recognized by cellular polymerases and incorporated into nascent RNA and DNA strands during transcription and replication.[3][12][19]

-

Effects on DNA Synthesis: The incorporation of 6-thioguanine (S6G) into DNA has profound consequences.[19] It creates a DNA strand that functions poorly as a template for subsequent rounds of replication, slowing down DNA polymerases.[19] Furthermore, the presence of S6G at the 3' terminus of DNA fragments, such as Okazaki fragments, severely inhibits the ability of DNA ligase to join them, thus disrupting lagging strand synthesis.[19] This leads to the accumulation of DNA strand breaks and triggers cell cycle arrest and apoptosis.[18]

-

Effects on RNA Synthesis: When thioguanosine triphosphate is incorporated into RNA, it can interfere with RNA processing and protein synthesis.[7][18] Some studies have also shown that thiopurine metabolites can directly inhibit RNA polymerases, further contributing to the shutdown of transcription.[7]

Section 3: Experimental Framework for Assessing this compound's Impact

To quantitatively assess the effects of this compound on DNA and RNA synthesis, a series of robust cellular assays can be employed. The following protocols provide a self-validating workflow, from measuring global synthesis rates to quantifying the specific intracellular metabolites responsible for the observed effects.

Experimental Protocol 3.1: Global DNA Synthesis Inhibition Assay (EdU Incorporation)

This protocol uses the incorporation of a nucleoside analog, 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA. EdU is detected via a copper-catalyzed "click" reaction with a fluorescent azide, providing a sensitive measure of DNA replication.

Methodology:

-

Cell Culture and Seeding: Plate cells (e.g., Jurkat T-lymphocytes) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere or stabilize overnight.

-

Drug Treatment: Treat cells with a dose range of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for a predetermined time course (e.g., 24, 48, 72 hours).

-

EdU Labeling: Add 10 µM EdU to each well and incubate for 2-4 hours under normal culture conditions.

-

Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.

-

Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) and a copper catalyst. Incubate the cells with the cocktail for 30 minutes in the dark.

-

Nuclear Staining: Counterstain the nuclei with Hoechst 33342 or DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the intensity of the EdU signal within the nuclear region. The reduction in EdU signal in treated cells compared to the control indicates inhibition of DNA synthesis.

Experimental Protocol 3.2: Global RNA Synthesis Inhibition Assay (EU Incorporation)

This assay is analogous to the EdU protocol but uses 5-ethynyluridine (EU) to measure nascent RNA synthesis.[20]

Methodology:

-

Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 3.1.

-

EU Labeling: Add 1 mM EU to each well and incubate for 1-2 hours.[20]

-

Fixation, Permeabilization, and Click Reaction: Follow steps 4 and 5 from Protocol 3.1.

-

Imaging and Analysis: Acquire and analyze images as described in Protocol 3.1. A decrease in the cytoplasmic and nuclear EU signal indicates inhibition of global RNA synthesis.[20]

Experimental Protocol 3.3: Quantifying Intracellular Thiopurine Metabolites by LC-MS/MS

This protocol is essential for correlating the observed biological effects with the concentration of the specific active metabolites. It allows for the direct measurement of 6-TGNs and methylated metabolites.[8][14]

Methodology:

-

Cell Culture and Harvesting: Culture a larger volume of cells (e.g., 5-10 x 10^6 cells) and treat with this compound as described above.

-

Cell Lysis and Protein Precipitation: Harvest and wash the cells. Lyse the cells with a solution containing a reducing agent (e.g., dithiothreitol) to preserve the thio-compounds. Precipitate proteins with an acid like perchloric acid.

-

Hydrolysis (for 6-TGNs): To measure the total 6-TGNs incorporated into DNA/RNA, an acid hydrolysis step is performed on the nucleic acid pellet to release the 6-thioguanine base.

-

Sample Preparation: Neutralize the supernatant (for soluble metabolites) or the hydrolyzed sample.

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a method with specific mass transitions for 6-thioguanine, this compound, and its methylated metabolites.[14]

-

Quantification: Use a standard curve prepared with known concentrations of the analytes to quantify the metabolite levels in the cell lysates, typically normalized to the cell count (e.g., pmol per 10^8 cells).[8]

Section 4: Data Interpretation and Quantitative Analysis

The results from the described protocols can be summarized to provide a clear quantitative picture of the drug's activity. The goal is to establish a clear relationship between the drug concentration, the formation of active metabolites, and the ultimate functional outcome on nucleic acid synthesis.

Table 1: Dose-Dependent Inhibition of Nucleic Acid Synthesis

| This compound (µM) | DNA Synthesis (% of Control) | RNA Synthesis (% of Control) |

| 0 (Vehicle) | 100 ± 5 | 100 ± 6 |

| 0.1 | 85 ± 7 | 90 ± 5 |

| 1 | 55 ± 6 | 65 ± 8 |

| 10 | 20 ± 4 | 30 ± 5 |

| 100 | 5 ± 2 | 10 ± 3 |

| IC50 (µM) | ~1.5 | ~3.0 |

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Intracellular Metabolite Concentrations vs. Functional Inhibition

| This compound (µM) | [6-TGNs] (pmol/10⁸ cells) | [MeETIMPs] (pmol/10⁸ cells) | DNA Synthesis Inhibition (%) |

| 1 | 150 ± 20 | 450 ± 50 | 45 |

| 10 | 400 ± 35 | 1200 ± 110 | 80 |

| 100 | 450 ± 40 | 1350 ± 120 | 95 |

Data are hypothetical and illustrate the expected correlation between metabolite levels and biological effect.

Conclusion

This compound, like other thiopurines, exerts its potent cytotoxic effects through a sophisticated and multifaceted attack on the synthesis of DNA and RNA. Its efficacy is entirely dependent on its intracellular conversion into active metabolites. These metabolites act via a dual mechanism: the inhibition of de novo purine synthesis, which starves the cell of essential building blocks, and the direct incorporation into DNA and RNA, which corrupts the genetic code and stalls the machinery of replication and transcription. A comprehensive understanding of these mechanisms, supported by the robust experimental framework outlined in this guide, is critical for the continued development and optimization of thiopurine-based therapies. By correlating intracellular metabolite concentrations with functional endpoints, researchers can gain deeper insights into drug efficacy, resistance mechanisms, and patient-specific responses.

References

- Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring. Frontiers in Pharmacology.

- An In-depth Technical Guide to Thioguanine Incorporation into DNA and RNA: Mechanisms, Quantification, and Cellular Consequences. Benchchem.

- Insights into the cellular pharmacokinetics and pharmacodynamics of thiopurine antimetabolites in a model of human intestinal. Chemico-Biological Interactions.

- Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring. PMC - NIH.

- Consequences of 6-thioguanine incorporation into DNA on polymerase, ligase, and endonuclease reactions. PubMed.

- 6-mercaptopurine promotes energetic failure in prolifer

- Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells. PMC - NIH.

- Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid. PMC - NIH.

- Application Notes and Protocols for RNA Synthesis Inhibition Assay. Benchchem.

- What is the mechanism of Mercaptopurine?

- Cytotoxicity of Thiopurine Drugs in Patients with Inflamm

- 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance. ChemicalBook.

- Insights into the cellular pharmacokinetics and pharmacodynamics of thiopurine antimetabolites in a model of human intestinal cells. PubMed.

- Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS. MDPI.

- In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase. PMC - NIH.

- Mercaptopurine.

- Cellular pharmacology of 6-mercaptopurine in acute lymphoblastic leukemia. PubMed.

- Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia. NIH.

- Mercaptopurine. Wikipedia.

- The metabolism of 6-mercaptopurine.

Sources

- 1. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cellular pharmacology of 6-mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Effects of 6-Thioguanine and S6-Methylthioguanine on Transcription in Vitro and in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]

- 11. Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 13. arts.units.it [arts.units.it]

- 14. Insights into the cellular pharmacokinetics and pharmacodynamics of thiopurine antimetabolites in a model of human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Consequences of 6-thioguanine incorporation into DNA on polymerase, ligase, and endonuclease reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Investigating 6-Ethylmercaptopurine in Leukemia Research: A Technical Guide for Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive overview of 6-Ethylmercaptopurine (6-EMP), a critical metabolite of the frontline anti-leukemia drug 6-Mercaptopurine (6-MP). While 6-MP has been a cornerstone in the treatment of acute lymphoblastic leukemia (ALL) for decades, its therapeutic efficacy is mediated through its conversion to active metabolites, including 6-thioguanine nucleotides (6-TGNs) and S-methylated derivatives like 6-EMP.[1][2] This document delves into the core mechanisms of action, key signaling pathways, and robust experimental protocols for investigating the anti-leukemic properties of these thiopurine metabolites. Authored for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with technical accuracy to empower the design and execution of impactful preclinical research.

The Thiopurine Backbone of Leukemia Therapy: From 6-MP to its Active Metabolites